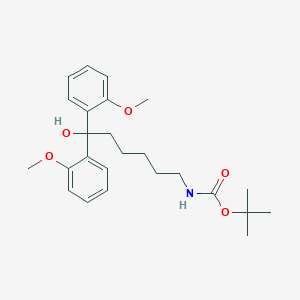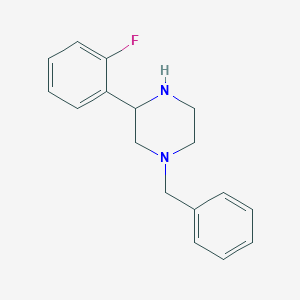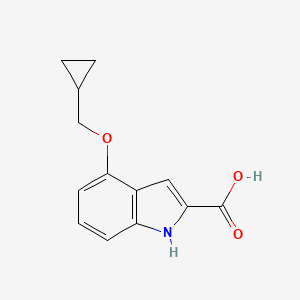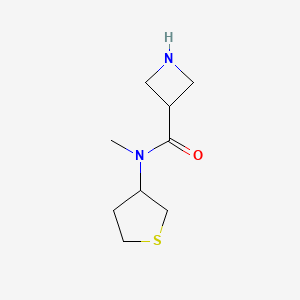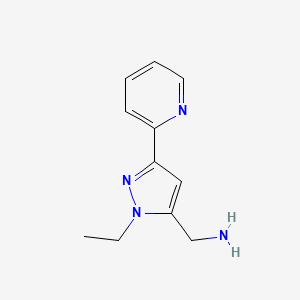
(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine
Vue d'ensemble
Description
(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine, also known as PEP, is a novel synthetic compound with potential applications in scientific research. PEP is a member of the pyrazol-5-ylmethanamine family, a group of compounds that have been studied for their potential to be used in drug discovery and development. PEP has been studied for its ability to act as a ligand for binding proteins, its ability to induce transcriptional changes in cells, and its potential to modulate enzyme activities.
Applications De Recherche Scientifique
Ambient-Temperature Synthesis
A novel method for synthesizing derivatives related to (1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine at ambient temperature has been reported, achieving an 81% yield via a condensation reaction. This synthesis demonstrates the compound's versatility in creating N-pyrazolyl imine derivatives, characterized thoroughly by spectroscopic methods (Becerra, Cobo, & Castillo, 2021).
Anticonvulsant Potential
Research on Schiff bases of 3-aminomethyl pyridine, structurally similar to (1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine, reveals significant anticonvulsant activity. Several compounds showed protection against seizures, suggesting potential for developing new anticonvulsant drugs (Pandey & Srivastava, 2011).
Antimicrobial and Antimycobacterial Activities
Derivatives of pyridine carboxillic acid, incorporating the pyrazolyl methanone motif, have been synthesized and screened for antimycobacterial activity. This research highlights the compound's potential in antimicrobial applications (R.V.Sidhaye et al., 2011).
Anticancer and Antimicrobial Agents
Novel pyrazole derivatives, including those with a pyrazolyl methanone structure, have been developed and shown to exhibit higher anticancer activity than the reference drug, doxorubicin, and significant antimicrobial activity. This underlines the compound's utility in medicinal chemistry for developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Catalysis and Material Science
In catalysis, derivatives of (1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine have been utilized in synthesizing unsymmetrical pincer palladacycles, demonstrating good activity and selectivity in catalytic applications. This research contributes to the development of new catalysts for organic synthesis (Roffe et al., 2016).
X-ray Crystallography
The compound's derivatives have been studied using X-ray powder diffraction, providing valuable data for understanding the structural properties of important pharmaceutical intermediates (Wang et al., 2017).
Photophysical Properties
Studies on 2-(1H-pyrazol-5-yl)pyridines and their derivatives reveal three types of photoreactions, offering insights into photophysical processes that could inform the design of optical materials and sensors (Vetokhina et al., 2012).
Propriétés
IUPAC Name |
(2-ethyl-5-pyridin-2-ylpyrazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-2-15-9(8-12)7-11(14-15)10-5-3-4-6-13-10/h3-7H,2,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXGHLATZHDJHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CC=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



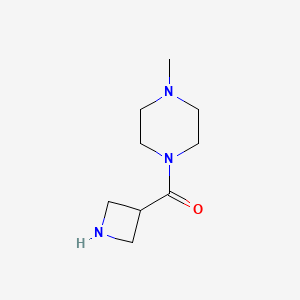
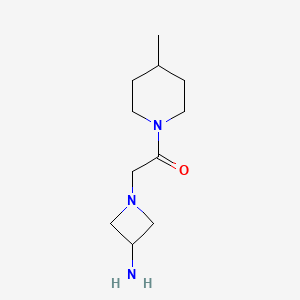
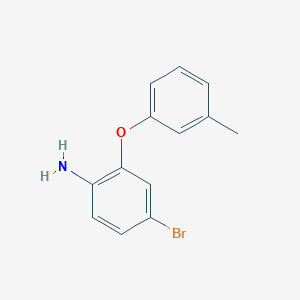
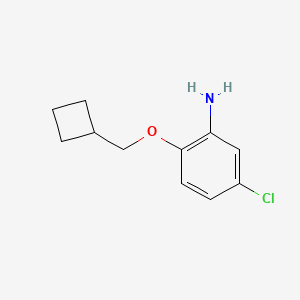
![1-[(2,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1489840.png)
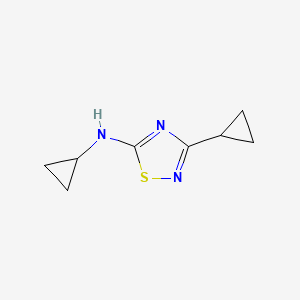
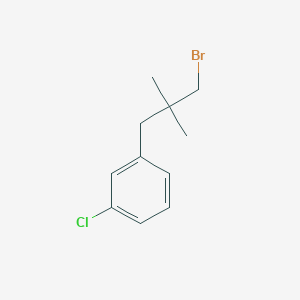
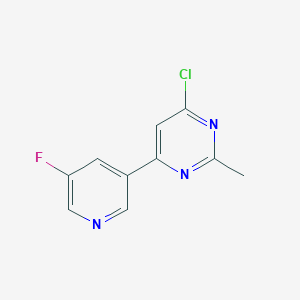
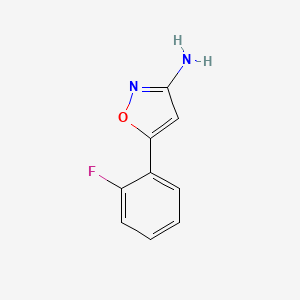
![1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1489851.png)
